Product packaging for C.I. Acid yellow 42(Cat. No.:CAS No. 6375-55-9)

C.I. Acid yellow 42

Cat. No.: B033771
CAS No.: 6375-55-9
M. Wt: 758.7 g/mol
InChI Key: ZRYQXQUPWQNYSX-UHFFFAOYSA-L
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Description

Acid Yellow 42, also known as Metanil Yellow, is a water-soluble anionic azo dye of significant importance in various scientific research fields. Its primary application lies in the study of textile dyeing processes, where it serves as a model compound for investigating the dyeing kinetics, colorfastness, and adsorption mechanisms on protein-based fibers like silk and wool, as well as synthetic polyamides. Beyond industrial applications, Acid Yellow 42 is a vital tool in biological and biochemical research. It is widely employed as a biological stain for microscopic analysis and as a pH indicator, transitioning from red to yellow in the pH range of 1.2 to 2.3. Researchers utilize its fluorescent properties and its ability to interact with proteins and other biomolecules in studies concerning protein binding, enzyme inhibition, and the development of analytical sensing platforms. Its mechanism of action as an azo dye involves the chromophoric azo group (-N=N-), which absorbs specific wavelengths of light, and sulfonic acid groups, which confer water solubility and facilitate ionic interactions with cationic sites on substrates. This product is provided as a high-purity, characterized solid to ensure reproducible and reliable results in your laboratory investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H24N8Na2O8S2 B033771 C.I. Acid yellow 42 CAS No. 6375-55-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N8O8S2.2Na/c1-19-29(31(41)39(37-19)23-9-5-3-6-10-23)35-33-21-13-15-25(27(17-21)49(43,44)45)26-16-14-22(18-28(26)50(46,47)48)34-36-30-20(2)38-40(32(30)42)24-11-7-4-8-12-24;;/h3-18,29-30H,1-2H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYQXQUPWQNYSX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H24N8Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90881406
Record name C.I. Acid Yellow 42
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

758.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6375-55-9
Record name C.I. 22910
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-2,2'-disulfonic acid, 4,4'-bis[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Yellow 42
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90881406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4,4'-bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-ylazo)-1,1'-biphenyl-2,6'-disulphonate
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Synthesis and Structural Modification Research of Acid Yellow 42

Advanced Synthetic Routes and Methodologies for Acid Yellow 42

The traditional synthesis of Acid Yellow 42 involves a well-established chemical pathway. The process begins with the double nitriding of 2,2′-Disulfo-4,4′-diaminobibenzene, which is then coupled with two equivalents of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.comechemi.com Research in this area focuses on refining this fundamental process to improve yield, purity, and environmental footprint.

Key areas of optimization include precise control of reaction temperature and pH. Diazotization is typically conducted at low temperatures (0–5 °C) to ensure the stability of the highly reactive diazonium salt intermediate. nih.govcuhk.edu.hk The subsequent coupling reaction's pH is also critical, as it influences the reactivity of the coupling component, in this case, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. researchgate.net Furthermore, the choice of acid and nitrosating agent (commonly sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) can be optimized to enhance reaction rates and minimize side reactions. researchgate.net Modern approaches also explore the use of microreactors, which offer superior control over reaction conditions due to high surface-area-to-volume ratios, leading to faster and more efficient synthesis. researchgate.net

Table 1: Key Parameters for Optimization of Diazo-Coupling Reactions

Parameter Objective Rationale
Temperature Maintain 0–5 °C during diazotization Prevents decomposition of the unstable diazonium salt intermediate. nih.gov
pH Control Optimize for coupling component Affects the tautomeric equilibrium and nucleophilicity of the pyrazolone (B3327878) coupler.
Nitrosating Agent Efficient conversion of amine to diazonium Sodium nitrite (NaNO₂) with strong acid is standard; alternatives can be explored. nih.gov
Solvent System Ensure solubility and stability Aqueous systems are common; phase transfer catalysts may improve efficiency. researchgate.net

| Mixing/Agitation | Homogeneous reaction environment | Crucial for preventing localized side reactions and ensuring consistent product quality. cuhk.edu.hk |

The formation of Acid Yellow 42 is dependent on the reactivity of its two primary precursors: the diazo component, derived from 4,4'-diamino-1,1'-biphenyl-2,2'-disulfonic acid, and the coupling component, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. worlddyevariety.com

The coupling component, a pyrazolone derivative, is an active methylene (B1212753) compound that exists in several tautomeric forms. Its reactivity in the electrophilic substitution reaction is dictated by the electron density at the coupling site (the C4 position). The phenyl and methyl substituents on the pyrazolone ring also play a role in modulating this reactivity. Understanding the interplay between the electrophilic bis-diazonium salt and the nucleophilic pyrazolone is crucial for maximizing the yield of the desired double-coupled product.

Design and Synthesis of Acid Yellow 42 Derivatives for Specific Research Applications

Modifying the core structure of Acid Yellow 42 allows for the development of new dyes with tailored properties. This research is aimed at creating derivatives with enhanced performance characteristics or specialized functionalities.

Structural modifications to the Acid Yellow 42 scaffold can be pursued to improve key dye properties such as lightfastness, water solubility, and affinity for specific fibers. For instance, introducing different substituent groups onto the phenyl rings of either the biphenyl (B1667301) or pyrazolone moieties could alter the molecule's electronic structure, thereby influencing its color and stability.

Another significant area of research is designing dye derivatives for enhanced degradation. Azo dyes are often resistant to environmental degradation, which poses ecological concerns. By incorporating specific functional groups that are susceptible to cleavage by chemical or biological action, it is possible to create dyes that break down more readily into non-toxic components after their useful life. researchgate.net For example, introducing ester or amide linkages at strategic points in the molecule could provide sites for hydrolytic cleavage. Research into the degradation of polymers has shown that the formation of conjugated double bonds and oxygen-containing intermediates can lead to discoloration, a principle that can be inversely applied to design less stable dye structures. researchgate.net

Acid Yellow 42 already contains a heterocyclic pyrazole (B372694) ring system. A significant trend in modern dye chemistry is the incorporation of diverse heterocyclic scaffolds into azo dye structures to create derivatives with novel properties. nih.gov The introduction of different heterocycles can profoundly impact the dye's color, brightness, and fastness properties. researchgate.net

Research has demonstrated the synthesis of azo dyes incorporating a wide range of heterocyclic moieties, including imidazole, thiazole, quinoline, benzothiazole, and thiophene. nih.govresearchgate.net These heterocyclic systems can act as either the diazo component or the coupling component. Synthesizing derivatives of Acid Yellow 42 could involve replacing the phenyl group on the pyrazolone with another heterocyclic ring or modifying the biphenyl backbone itself. Such modifications leverage the unique electronic and structural characteristics of different heterocyclic systems to fine-tune the resulting dye's performance for specific research and industrial applications. semanticscholar.org

Table 2: Examples of Heterocyclic Scaffolds in Azo Dye Synthesis

Heterocyclic Scaffold Potential Impact on Dye Properties
Thiazole/Benzothiazole Can lead to enhanced color depth and improved lightfastness. researchgate.net
Imidazole Offers versatile synthetic routes for modification and can improve biological activity in derivatives. nih.gov
Quinoline May increase the fluorescence and tinctorial strength of the dye. researchgate.net

| Thiophene | Can be used to create dyes with altered electronic properties and different color palettes. nih.gov |

Computational Approaches in Acid Yellow 42 Synthesis and Design

Computational chemistry provides powerful tools for understanding and predicting the properties of dyes like Acid Yellow 42, aiding in the rational design of new derivatives. Methods such as Density Functional Theory (DFT) and molecular mechanics are employed to model the geometric and electronic structures of dye molecules. mdpi.com

These computational approaches can be used to predict key characteristics before a molecule is ever synthesized in a lab. For example, calculations can estimate the maximum absorption wavelength (λmax), which determines the color of the dye. mdpi.com Researchers can also model the different possible tautomers (e.g., azo vs. hydrazo forms) of a dye and determine their relative stabilities, which is crucial for understanding its chemical behavior.

Furthermore, computational tools are invaluable in the design of new dye derivatives. By simulating the effects of adding or changing functional groups, scientists can screen potential structures for desired properties like improved stability, altered color, or specific binding characteristics. nih.gov This in-silico design process significantly accelerates the discovery of new dyes by focusing laboratory efforts on the most promising candidates. frontiersin.org

Molecular Modeling of Acid Yellow 42 Reaction Pathways

The synthesis of Acid Yellow 42 involves a diazo-coupling reaction between the diazonium salt of 2,2′-Disulfo-4,4′-diaminobibenzene and two equivalents of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. Understanding the intricate mechanism of this reaction, including the identification of transition states and intermediates, is crucial for optimizing reaction conditions and improving yield. Molecular modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating such reaction pathways.

While specific computational studies on the reaction pathway of Acid Yellow 42 are not extensively documented in publicly available literature, the methodologies applied to similar pyrazolone azo dyes provide a robust framework for such an investigation. nih.gov Computational analyses of pyrazolone azo dyes often employ DFT calculations with functionals like B3LYP and basis sets such as 6-311G(d,p) to model the geometric and electronic structures of the reactants, intermediates, transition states, and products. nih.gov

A hypothetical reaction pathway for the synthesis of Acid Yellow 42 can be modeled to determine the energetics of each step. This would involve:

Geometry Optimization: Calculating the lowest energy conformations of the reactants, the diazonium ion and the pyrazolone coupling component.

Transition State Search: Identifying the transition state structures for the electrophilic attack of the diazonium ion on the pyrazolone ring. This is a critical step in the coupling reaction.

Intermediate Identification: Characterizing any intermediates formed during the reaction, such as the sigma complex (Wheland intermediate).

Energy Profile Mapping: Constructing a reaction coordinate diagram that illustrates the energy changes throughout the reaction, providing insights into the reaction kinetics and thermodynamics.

Furthermore, molecular modeling can shed light on the tautomeric equilibrium in the final Acid Yellow 42 molecule. Pyrazolone azo dyes can exist in several tautomeric forms, and the predominant form influences the dye's color and stability. researchgate.net DFT calculations can predict the relative stabilities of these tautomers, which is crucial for understanding the final properties of the dye. nih.gov

Table 1: Illustrative Computational Parameters for Modeling Azo Dye Synthesis

ParameterDescriptionTypical Method/Basis Set
Geometry OptimizationDetermination of the minimum energy structure of molecules.DFT/B3LYP/6-311G(d,p)
Frequency CalculationConfirmation of stationary points as minima (no imaginary frequencies) or transition states (one imaginary frequency).DFT/B3LYP/6-311G(d,p)
Transition State SearchLocating the highest energy point along the reaction coordinate between reactants and products.QST2/QST3 or Berny
Solvation ModelInclusion of solvent effects on the reaction energetics.PCM/SMD
Relative EnergyThe energy of a species relative to the starting reactants, used to construct the reaction energy profile.Single-point energy

Quantitative Structure-Activity Relationship (QSAR) Studies for Modified Acid Yellow 42 Structures

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. In the context of Acid Yellow 42, QSAR can be a valuable tool for designing new derivatives with improved properties such as color fastness, solubility, and affinity for specific fibers.

A QSAR study for modified Acid Yellow 42 structures would involve synthesizing a series of analogues with different substituents on the phenyl rings of the pyrazolone moiety or the bibenzene backbone. The relevant properties of these dyes would then be measured experimentally. Subsequently, a variety of molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecular structure and can be categorized as:

Electronic Descriptors: Such as dipole moment, HOMO/LUMO energies, and atomic charges, which relate to the dye's color and reactivity.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which can influence the dye's interaction with textile fibers.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Thermodynamic Descriptors: Including heat of formation and hydration energy, which relate to the dye's stability and solubility.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that relates a set of descriptors to the measured property. This equation constitutes the QSAR model.

Table 2: Representative Descriptors and Statistical Parameters for a Hypothetical QSAR Model of Modified Acid Yellow 42

DescriptorTypeDescription
LogPLipophilicThe logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.
Dipole MomentElectronicA measure of the overall polarity of the molecule, which can affect solubility and intermolecular interactions.
HOMO EnergyElectronicEnergy of the Highest Occupied Molecular Orbital, related to the electron-donating ability of the molecule.
LUMO EnergyElectronicEnergy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability of the molecule.
Molecular WeightStericThe mass of the molecule.
Statistical Parameter Value Description
r² (Coefficient of Determination)0.92Indicates that 92% of the variance in the property is explained by the model.
q² (Cross-validated r²)0.85A measure of the predictive power of the model, obtained through cross-validation.
F-statistic120.5Indicates the statistical significance of the regression model.
Standard Error of Estimate0.15A measure of the accuracy of the predictions made by the model.

Such a validated QSAR model can then be used to predict the properties of yet-unsynthesized derivatives of Acid Yellow 42, thereby guiding synthetic efforts towards molecules with desired characteristics and reducing the need for extensive trial-and-error experimentation. ej-chem.org

Environmental Fate and Remediation Studies of Acid Yellow 42

Adsorption Mechanisms and Technologies for Acid Yellow 42 Removal

Adsorption is a widely investigated method for Acid Yellow 42 removal, leveraging various materials to capture the dye molecules from aqueous solutions. The efficiency of this process is influenced by the adsorbent's properties and environmental conditions.

The kinetics of Acid Yellow 42 adsorption are crucial for understanding the rate-limiting steps of the process. Studies frequently report that the adsorption of Acid Yellow 42 onto various adsorbents, such as calcined layered double hydroxides (CLDH) and polypyrrole/tannic acid/iron (PTI) nanocomposites, is well-described by the pseudo-second-order kinetic model, suggesting that chemical adsorption is the rate-controlling step. unesp.brresearchgate.netresearchgate.net For instance, adsorption onto CLDH typically reaches equilibrium within approximately 5 hours. unesp.br Some studies have also indicated the applicability of the General order model for PTI nanocomposites researchgate.nettandfonline.com or the pseudo-first-order model for other adsorbents like organo-modified bentonite. pjoes.compjoes.com

Thermodynamic investigations provide insights into the spontaneity and energy changes associated with the adsorption process. The adsorption of Acid Yellow 42 is generally found to be spontaneous, as indicated by negative values of Gibbs free energy (ΔG°). unesp.brresearchgate.netresearchgate.netpjoes.compjoes.com Furthermore, the process is often endothermic (positive ΔH°), implying that higher temperatures can enhance the adsorption capacity. unesp.brresearchgate.nettandfonline.compjoes.compjoes.com This endothermic nature suggests an increase in randomness at the solid-liquid interface during the adsorption of Acid Yellow 42. unesp.br

Table 1: Summary of Adsorption Kinetic and Thermodynamic Parameters for Acid Yellow 42

Adsorbent TypeBest Fit Kinetic ModelAdsorption Time to EquilibriumThermodynamic NatureKey FindingsReferences
Calcined LDHPseudo-second-order~5 hoursSpontaneous, EndothermicChemical adsorption controlled, increased capacity with temperature. unesp.brresearchgate.net
PTI NanocompositesGeneral order / Pseudo-second-orderNot explicitly stated, stable efficiency over timeSpontaneous, EndothermicHigh efficiency, capacity increases with temperature. researchgate.nettandfonline.com
Organo-modified BentonitePseudo-first-orderNot explicitly statedSpontaneous, EndothermicAdsorption is pH-dependent. pjoes.compjoes.com

The development of novel adsorbents is a key area in enhancing the efficiency and sustainability of Acid Yellow 42 removal.

The effectiveness of adsorbents for Acid Yellow 42 is intrinsically linked to their surface chemistry and textural properties. Layered Double Hydroxides (LDHs), particularly in their calcined form (CLDH), have shown remarkable adsorption capabilities. CLDHs are characterized by techniques such as X-ray diffraction (XRD), Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR), thermogravimetric analyses (TGA), N2 adsorption-desorption isotherms, and Scanning Electron Microscopy (SEM). unesp.br The superior adsorption capacity of CLDHs (e.g., 1266 mg·g−1 for Acid Yellow 42) compared to uncalcined LDHs (330 mg·g−1) is attributed to the "memory effect." unesp.brresearchgate.netunesp.brhep.com.cn This phenomenon allows the calcined material to reconstruct its layered structure upon rehydration in aqueous solutions, facilitating the intercalation of anionic dye molecules into the interlayer spaces. unesp.bracs.org At neutral pH (e.g., pH 7.0), the LDH surface exhibits a positive zeta potential, which promotes favorable electrostatic interactions with the negatively charged Acid Yellow 42 dye. unesp.br The periclase phase within CLDH has been identified as playing a significant role in the adsorption process. researchgate.net

The economic viability and environmental sustainability of adsorption technologies depend heavily on the regeneration and reusability of the adsorbent materials. Calcined Layered Double Hydroxides (CLDHs) have demonstrated good reusability for Acid Yellow 42 removal. They can be effectively regenerated over multiple calcination/adsorption cycles, often showing no significant loss in adsorption capacity for up to three cycles. unesp.brresearchgate.net Beyond this, some studies indicate a slight and gradual reduction in adsorption capacity, which may be attributed to a progressive loss of crystallinity or the incorporation of decomposition products of the azo dye within the regenerated material. unesp.br

For novel nanocomposites like polypyrrole/tannic acid/iron (PTI) nanocomposites, adsorption-desorption tests have also shown stable adsorption efficiency. For instance, the efficiency of Acid Yellow 42 removal by PTI nanocomposites decreased only slightly from an initial 98.19% to 95% after seven regeneration cycles. researchgate.nettandfonline.com Regeneration typically involves methods such as washing with acid or base solutions to desorb the accumulated dye molecules and restore the adsorbent's capacity. frontiersin.orgnih.gov

Influence of Environmental Parameters on Adsorption Efficiency (e.g., pH, Temperature, Concentration)

Environmental parameters significantly impact the efficiency of Acid Yellow 42 adsorption.

pH: The solution pH plays a critical role due to its influence on the ionization state of the dye and the surface charge of the adsorbent. For calcined MgAl-LDH, the highest adsorption efficiency for Acid Yellow 42 is observed at pH 7.0. This is attributed to the favorable electrostatic interactions between the positively charged surface of the LDH and the anionic dye molecules. Conversely, at higher pH values, such as pH 12, the adsorption efficiency decreases due to a reduction in the positive charge density on the adsorbent surface, caused by the increasing concentration of hydroxyl ions. unesp.br However, for other adsorbents like polypyrrole/tannic acid/iron (PTI) nanocomposites, the optimal pH for Acid Yellow 42 removal was found to be acidic, specifically pH 2. researchgate.nettandfonline.com This highlights that the optimal pH is highly dependent on the specific adsorbent material and its unique surface charge characteristics.

Temperature: Temperature is another crucial factor, often influencing both the rate and capacity of adsorption. As previously mentioned, the adsorption of Acid Yellow 42 is generally an endothermic process, meaning that an increase in temperature typically leads to an enhanced adsorption capacity. unesp.brresearchgate.nettandfonline.compjoes.compjoes.com For example, the maximum adsorption capacity of PTI nanocomposites for Acid Yellow 42 increased from 116.5 mg/g at 40°C to 140.1 mg/g at 60°C. researchgate.nettandfonline.com

Initial Concentration: The initial concentration of Acid Yellow 42 in the solution directly affects the amount of dye adsorbed. Studies show that the amount of adsorbed Acid Yellow 42 increases with an increase in the initial dye concentration. unesp.br At lower initial concentrations, the adsorption process can be very rapid in the initial stages, potentially being limited primarily to adsorption on the external surface of the adsorbent due to the abundance of available active sites relative to the dye quantity. researchgate.net

Biodegradation Pathways and Microbial Systems for Acid Yellow 42

Biodegradation offers a promising, environmentally sustainable, and often cost-effective approach for the remediation of Acid Yellow 42. researchgate.net Microorganisms possess the metabolic machinery to decolorize and degrade complex dye molecules. researchgate.net

Multi-microbial systems have shown significant potential for the efficient degradation of Acid Yellow 42. A notable study demonstrated that a co-culture of Pseudomonas putida and Lysinibacillus sphaericus achieved complete degradation of 50 ppm of Acid Yellow 42 within 24 hours, and 100 ppm within 48 hours. These results were obtained under optimized conditions, specifically at a pH of 7.2 and a temperature of 34 ± 0.3 °C with continuous shaking. jneonatalsurg.com Pseudomonas putida alone also showed substantial degradation, achieving 96.43% removal of Acid Yellow 42 at a concentration of 100 ppm. researchgate.net

The biodegradation mechanism often involves enzymatic activity. Enzymatic profiling of the microbial system confirmed the active involvement of key enzymes such as azoreductase, laccase, and NADH-DCIP reductase, indicating a multi-enzyme facilitated degradation pathway. jneonatalsurg.com For azo dyes like Acid Yellow 42, degradation typically occurs under anaerobic conditions, primarily mediated by azoreductase enzymes, which cleave the azo bonds, leading to the formation of colorless aromatic amines. mdpi.comopenbiotechnologyjournal.com Subsequent aerobic biodegradation is often necessary to further break down these aromatic amines, as their accumulation can be toxic. mdpi.comopenbiotechnologyjournal.com

To gain a deeper understanding of the molecular breakdown of Acid Yellow 42, electrospray ionization mass spectrometry (ESI-MS) has been employed to identify intermediate metabolites formed during the degradation process. This analytical approach enables the construction of detailed biochemical degradation pathways for the dye. jneonatalsurg.com The efficiency of microbial biodegradation is influenced by various factors, including temperature, pH, aeration conditions, and the specific microbial consortium employed. openbiotechnologyjournal.com

Table 2: Microbial Systems and Biodegradation Performance for Acid Yellow 42

Microbial SystemDye ConcentrationDegradation EfficiencyTime to DegradationOptimal ConditionsKey Enzymes InvolvedReferences
Pseudomonas putida and Lysinibacillus sphaericus co-culture50 ppmComplete (100%)24 hourspH 7.2, 34 ± 0.3 °CAzoreductase, Laccase, NADH-DCIP reductase jneonatalsurg.com
Pseudomonas putida (monoculture)100 ppm96.43%Not specified, observed over 144 hoursNot specified, observed over 144 hoursNot explicitly stated for monoculture researchgate.net

Isolation and Characterization of Acid Yellow 42 Degrading Microorganisms

Microbial approaches offer a sustainable route for the degradation of complex pollutants like Acid Yellow 42. Studies have successfully identified and characterized bacterial strains capable of degrading this azo dye. A notable example involves the co-culture of Pseudomonas putida and Lysinibacillus sphaericus, which has demonstrated significant potential for AY42 biodegradation. jneonatalsurg.com

Pseudomonas putida alone has shown remarkable efficacy, achieving a 96.43% degradation rate for Acid Yellow 42 at a concentration of 100 ppm. researchgate.net The co-culture system exhibited complete degradation of 50 ppm AY42 within 24 hours and 100 ppm within 48 hours. jneonatalsurg.com Optimal conditions for this microbial system were identified as a pH of 7.2 and a temperature of 34 ± 0.3 °C, maintained under continuous shaking at 180 rpm. jneonatalsurg.com

Table 1: Acid Yellow 42 Degradation by Bacterial Strains/Consortium

Microorganism(s)Initial AY42 ConcentrationDegradation EfficiencyTimeframeOptimal ConditionsReference
Pseudomonas putida100 ppm96.43%Not specifiedNot specified researchgate.net
Pseudomonas putida & Lysinibacillus sphaericus (co-culture)50 ppmComplete degradation24 hourspH 7.2, 34 ± 0.3 °C, 180 rpm shaking jneonatalsurg.com
Pseudomonas putida & Lysinibacillus sphaericus (co-culture)100 ppmComplete degradation48 hourspH 7.2, 34 ± 0.3 °C, 180 rpm shaking jneonatalsurg.com

Enzymatic Mechanisms of Acid Yellow 42 Biotransformation (e.g., Azoreductase, Laccase)

The biodegradation of Acid Yellow 42 by microorganisms is facilitated by a suite of enzymes. Enzymatic profiling of the Pseudomonas putida and Lysinibacillus sphaericus co-culture confirmed the active involvement of azoreductase, laccase, and NADH-DCIP reductase in the degradation process. jneonatalsurg.com This suggests a multi-enzyme facilitated degradation mechanism. jneonatalsurg.com

Azoreductases are key enzymes in the initial step of azo dye decolorization. They catalyze the reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines. mdpi.comnih.gov This reaction typically requires reducing agents such as FADH2, NADPH, and NADH. mdpi.comfrontiersin.orgnih.gov Azoreductases are generally more active under anaerobic conditions, as the presence of oxygen can impair this reduction step by competing for the necessary reducing agents. mdpi.comnih.gov

Laccases, on the other hand, are oxidases that contribute to the degradation of azo dyes. They act on the phenolic groups of the dye through a free radical mechanism, forming phenolic compounds and potentially less toxic aromatic amines. mdpi.com Laccases possess the advantage of not requiring additional cofactors for their activation, although their activity can be enhanced by their presence in the medium. mdpi.com

Microbial Consortium Approaches for Enhanced Acid Yellow 42 Biodegradation

The utilization of microbial consortia, such as the co-culture of Pseudomonas putida and Lysinibacillus sphaericus, has proven to be a highly effective strategy for the enhanced biodegradation of Acid Yellow 42. jneonatalsurg.com Mixed bacterial cultures generally exhibit superior efficiency compared to pure cultures due to their ability to deploy multiple enzymes that target different sites on the dye molecule, coupled with synergistic metabolic activities within the microbial community. nih.govresearchgate.net

This synergistic action allows for a more comprehensive and rapid degradation of complex dye structures. The Pseudomonas putida and Lysinibacillus sphaericus consortium, for instance, achieved complete degradation of 50 ppm and 100 ppm concentrations of Acid Yellow 42 within 24 and 48 hours, respectively, under optimized conditions. jneonatalsurg.com This highlights the potential of microbial consortia for practical applications in industrial wastewater bioremediation. jneonatalsurg.com

Metabolite Identification and Pathway Elucidation in Biodegradation of Acid Yellow 42

Understanding the degradation pathways and identifying intermediate metabolites is crucial for assessing the effectiveness and safety of biodegradation processes. For Acid Yellow 42, electrospray ionization mass spectrometry (ESI-MS) has been employed as a primary analytical tool to identify the intermediate metabolites formed during its degradation by the Pseudomonas putida and Lysinibacillus sphaericus consortium. jneonatalsurg.com This analytical approach enabled the construction of detailed biochemical degradation pathways for Acid Yellow 42. jneonatalsurg.com

The initial step in the biodegradation of azo dyes, including Acid Yellow 42, typically involves the reductive cleavage of the azo bond (-N=N-) by enzymes like azoreductases, which yields aromatic amines. mdpi.comnih.gov These aromatic amines can then undergo further degradation, potentially leading to less toxic metabolites or complete mineralization. nih.gov The strategic use of mass spectrometry-based metabolite tracking offers direct insights into the molecular breakdown of such complex pollutants. jneonatalsurg.com

Advanced Oxidation Processes (AOPs) for Acid Yellow 42 Degradation

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment techniques designed to eliminate organic pollutants from water and wastewater. These processes are characterized by the in situ generation of highly reactive oxidizing species, primarily hydroxyl radicals (•OH), which can effectively degrade a wide range of organic compounds. ijcce.ac.irmdpi.com Common AOP techniques include ozonation, photocatalytic degradation, Fenton's reagent (H2O2/Fe2+), photo-Fenton, electro-Fenton, wet air oxidation, and UV/chlorine processes. ijcce.ac.ir

For Acid Yellow 42, the solar photoelectro-Fenton (SPEF) process has been investigated for its mineralization. This process involves the formation of hydroxyl radicals at the anode surface from water oxidation and in the bulk solution through Fenton's reaction between electrogenerated hydrogen peroxide (H2O2) and added ferrous ions (Fe2+). The complete transformation of AY42 to carbon dioxide (CO2) in the SPEF process is directly influenced by factors such as the applied current density, the concentration of Fe2+ catalyst, and the intensity of solar radiation.

Photocatalytic Degradation of Acid Yellow 42

Photocatalysis is a highly effective advanced oxidation process for treating industrial effluents, capable of mineralizing dyes into carbon dioxide and water under mild conditions. semanticscholar.orgresearchgate.net This method utilizes semiconductor photocatalysts that, upon irradiation with light, generate electron-hole pairs, leading to the formation of reactive oxygen species (ROS) like hydroxyl radicals, which then degrade the organic pollutants. semanticscholar.orgresearchgate.netresearchgate.net

For Acid Yellow 42, a novel catalyst, Lanthanum-doped Bismuth Sulfide (B99878) (La/Bi2S3), has been successfully applied for photodegradation under visible light. semanticscholar.orgresearchgate.net The efficiency of AY42 photodegradation using La/Bi2S3 was found to be significantly higher than that of pure Bi2S3. semanticscholar.orgresearchgate.net

Table 2: Photocatalytic Degradation Efficiency of Acid Yellow 42 by La/Bi2S3

CatalystDoping ConcentrationAdsorption EfficiencyPhotodegradation EfficiencyTotal Degradation EfficiencyReference
Pure Bi2S3N/A17.1%29.6%46.7% semanticscholar.orgresearchgate.net
La/Bi2S33% weight La40.24%51.86%92.1% semanticscholar.orgresearchgate.net

The hydroxyl radical (•OH) has been identified as the most active species in this photocatalytic process. semanticscholar.orgresearchgate.net Furthermore, the presence of alkaline earth cations, such as Ca²⁺, Sr²⁺, and Ba²⁺, has been shown to accelerate the photocatalytic degradation of sulfur-containing organic dyes like Acid Yellow 42. researchgate.net

The development of novel photocatalysts that are active under visible light is a crucial area of research for efficient and energy-saving dye degradation. The La/Bi2S3 composite material represents a significant advancement in this field for Acid Yellow 42 degradation. semanticscholar.orgresearchgate.net Lanthanum doping enhances the adsorption capacity and improves the electron-hole separation within the Bi2S3 structure, thereby boosting the degradation efficiency of AY42. semanticscholar.orgresearchgate.net

The optimal doping concentration of Lanthanum was found to be 3% by weight on Bi2S3, which resulted in an impressive 92.1% total degradation efficiency. semanticscholar.orgresearchgate.net Beyond its high efficiency, this novel La/Bi2S3 material also demonstrates excellent photostability, making it suitable for reusability in practical applications under visible light irradiation. researchgate.net

Role of Reactive Oxygen Species in Photocatalytic Processes (e.g., Hydroxyl Radicals)

Photocatalytic processes rely on the generation of reactive oxygen species (ROS) to degrade organic compounds. mdpi.commdpi.com When a semiconductor photocatalyst, such as bismuth sulfide (Bi₂S₃), absorbs light, it generates photogenerated electrons (e⁻) in its conduction band and holes (h⁺) in its valence band. mdpi.comresearchgate.netacs.org These electron-hole pairs then interact with water or oxygen to produce various ROS, including hydroxyl radicals (•OH), superoxide (B77818) ions (O₂•⁻), and hydrogen peroxide (H₂O₂). mdpi.comacs.org

Hydroxyl radicals (•OH) are considered highly active species in the photocatalytic degradation of Acid Yellow 42. researchgate.net Studies using catalysts like Lanthanum-doped bismuth sulfide (La/Bi₂S₃) have shown that the presence of hydroxyl radicals significantly contributes to the degradation efficiency of AY42. researchgate.net For instance, in one study, the degradation efficiency of AY42 using La/Bi₂S₃ decreased from 92.1% to 57.16% when isopropyl alcohol (IPA), a hydroxyl radical scavenger, was introduced. researchgate.net This indicates that hydroxyl radicals play a dominant role in the photocatalytic breakdown of the dye. researchgate.net The doping of Bi₂S₃ with Lanthanum enhances the adsorption capacity and electron-hole separation, thereby boosting the generation of these active species and improving AY42 degradation. researchgate.net

Fenton and Photo-Fenton Processes for Acid Yellow 42 Decolorization and Mineralization

Fenton and photo-Fenton processes are prominent AOPs used for the decolorization and mineralization of dyes like Acid Yellow 42. nih.govdeswater.com These processes involve the generation of highly oxidizing hydroxyl radicals (•OH) through the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) in an acidic environment. academie-sciences.fracademie-sciences.fr The hydroxyl radicals are powerful oxidants capable of breaking down complex organic molecules. academie-sciences.fracademie-sciences.fr

In the electro-Fenton process, iron ions play a crucial role as catalysts, enhancing the production of hydroxyl radicals from H₂O₂. deswater.com The regeneration of Fe²⁺ from Fe³⁺ at the cathode is a key aspect of this process. deswater.com For Acid Yellow 42, the electro-Fenton process has demonstrated high removal efficiencies, with studies reporting up to 95% removal. deswater.com

The photo-Fenton process, which incorporates UV radiation, further enhances the degradation efficiency by promoting the direct formation of •OH radicals and accelerating the regeneration of Fe²⁺ from Fe³⁺ through photolysis. nih.govacademie-sciences.fr This leads to higher current efficiencies and lower energy consumption compared to electro-Fenton alone. nih.gov Complete mineralization of Acid Yellow 42, meaning its transformation into CO₂, has been achieved using the solar photoelectro-Fenton (SPEF) process. nih.gov

Table 1: Optimal Conditions and Efficiencies for Electro-Fenton Degradation of Reactive Yellow 42 deswater.com

ParameterOptimal Value
pH3
H₂O₂ Concentration5 mg/L
Contact Time20 min
Current Density0.3 A
Initial Dye Concentration80 mg/L
Removal Efficiency95%
Optimization of Operational Parameters (e.g., Iron Concentration, H₂O₂ Dosage)

Optimization of operational parameters is critical for maximizing the efficiency of Fenton and photo-Fenton processes. Key parameters include pH, iron concentration, and H₂O₂ dosage. ajol.infodeswater.comdeswater.com

pH: An acidic pH, typically around 3, is optimal for the Fenton reaction. ajol.infodeswater.comacademie-sciences.frdeswater.com At higher pH values, the formation of ferric oxyhydroxides (Fe(OH)₃) occurs, which has low catalytic properties and can hinder the production of Fe²⁺, thereby reducing hydroxyl radical generation. ajol.info Conversely, at very low pH (e.g., pH ~2.0), the formation of iron complex species or the scavenging of hydroxyl radicals by hydronium ions can also decrease degradation efficiency. ajol.info

Iron Concentration: The concentration of ferrous ions (Fe²⁺) directly influences the production of hydroxyl radicals. ajol.infodeswater.comdeswater.com Increasing Fe²⁺ concentration up to an optimal level leads to a higher concentration of hydroxyl radicals and, consequently, improved dye oxidation. deswater.com However, an excessively high iron concentration can lead to scavenging of hydroxyl radicals. ajol.info

H₂O₂ Dosage: The dosage of hydrogen peroxide is another crucial factor. ajol.infoacademie-sciences.frdeswater.com An optimal H₂O₂ concentration ensures sufficient hydroxyl radical generation for effective degradation. ajol.info However, exceeding the optimal H₂O₂ concentration can lead to a decrease in degradation efficiency due to H₂O₂ acting as a scavenger of hydroxyl radicals, forming less reactive hydroperoxy radicals (•OOH), or through the dimerization of hydroxyl radicals. ajol.inforesearchgate.net

For instance, in the electro-Fenton degradation of Reactive Yellow 42, optimal conditions were found at pH 3, with an H₂O₂ concentration of 5 mg/L, and a current density of 0.3 A. deswater.com Under these conditions, a 95% removal efficiency was achieved. deswater.com Similarly, for Acid Yellow 17, an optimal H₂O₂ concentration of 0.9 mM and Fe³⁺ concentration of 0.06 mM at pH 3 yielded 83% degradation. ajol.info

Influence of Solar Radiation on Photoelectro-Fenton Efficiency

Solar radiation significantly enhances the efficiency of photoelectro-Fenton (SPEF) processes for dye mineralization. nih.govscispace.com The application of solar radiation in SPEF processes leads to higher current efficiencies and lower energy consumption compared to electro-Fenton (EF) and electro-oxidation with electrogenerated H₂O₂. nih.gov This enhancement is attributed to several mechanisms:

Additional Hydroxyl Radical Production: Solar radiation promotes the photolysis of Fe(III) hydrated species and the photodecomposition of Fe(III) complexes with organic intermediates, leading to additional production of hydroxyl radicals. nih.govscispace.com

Fe²⁺ Regeneration: UV light from solar radiation accelerates the regeneration of Fe²⁺ from Fe³⁺, which is crucial for sustaining the Fenton reaction. academie-sciences.frscispace.comscielo.org.mx

Photolysis of H₂O₂: Solar radiation can also induce the photolysis of hydrogen peroxide, further contributing to •OH generation. academie-sciences.fr

Studies on Acid Yellow 42 have shown that complete mineralization to CO₂ in SPEF processes is directly dependent on the applied current density, the concentration of Fe²⁺ catalyst, and the intensity of solar radiation. nih.gov The elimination of AY42 and its organic intermediates primarily occurs due to hydroxyl radicals formed both at the anode surface from water oxidation and in the bulk solution from the Fenton reaction. nih.gov The use of solar irradiation makes these processes environmentally friendly and cost-effective by reducing or avoiding electricity consumption. scispace.comscholarsportal.info

Ozonation and Catalytic Ozonation of Acid Yellow 42

Ozonation and catalytic ozonation are advanced oxidation processes that effectively degrade organic pollutants, including textile dyes, by leveraging the high oxidative potential of ozone (O₃) and the hydroxyl radical (•OH). mdpi.com Ozone has a redox potential of 2.08 V, while hydroxyl radicals have an even higher potential of 2.80 V. mdpi.com

For Disperse Yellow 42, catalytic ozonation has shown significantly higher removal efficiency (73%) compared to ozonation alone (30%) and adsorption (15%). mdpi.com This improvement is attributed to the catalyst's ability to enhance the decomposition of ozone into active radicals, thereby increasing the concentration of hydroxyl radicals. mdpi.comeeer.org

Table 2: Comparison of Treatment Methods for Disperse Yellow 42 Removal mdpi.com

Treatment MethodRemoval Efficiency (%)
Adsorption15
Ozonation30
Catalytic Ozonation73
Catalytic Ozonation Mechanisms and Catalyst Design

Catalytic ozonation mechanisms vary depending on whether the process is homogeneous or heterogeneous. mdpi.com

Homogeneous Catalytic Ozonation: In this mechanism, free radicals can be formed through the decomposition of ozone by metal ions, or by the formation of complexes between the catalyst and the organic molecule, followed by oxidation of the resulting complex. mdpi.com

Heterogeneous Catalytic Ozonation: This mechanism involves the adsorption of both ozone and the organic molecule onto the catalyst surface. mdpi.com The catalyst's activity is crucial, as it facilitates the dissociation of water and the decomposition of ozone on its surface, leading to the formation of hydroxyl radicals. mdpi.com

Various materials have been explored as catalysts for ozonation, including activated carbon, molecular sieves, zeolites, and metal oxides (e.g., Mn, Fe, Cu, Al₂O₃, Ca(OH)₂). mdpi.commdpi.comeeer.org For instance, iron and manganese-loaded zeolites have been investigated for the catalytic ozonation of disperse yellow 42 dye. mdpi.com The increase in catalyst dose generally leads to an increased surface area, providing more catalytic sites for radical production and pollutant degradation. mdpi.com

Catalyst design often focuses on materials that can accelerate the generation of active free radicals from ozone and enhance the kinetics of pollutant conversion. eeer.org For example, activated carbon is widely used due to its large surface area, high stability, and good adsorption performance. eeer.org Metal centers, basal plane electrons, and functional groups on activated carbon can act as active sites for hydroxyl radical production from ozone decomposition, particularly in alkaline pH ranges (6–10). mdpi.comeeer.org

Hydroxyl Radical Scavenger Effects in Ozonation

The efficiency of ozonation and catalytic ozonation processes is highly dependent on the production of hydroxyl radicals, and thus, is significantly impacted by the presence of hydroxyl radical scavengers. mdpi.commdpi.com Substances like carbonate and bicarbonate ions can scavenge hydroxyl radicals by inhibiting active sites, thereby negatively affecting the removal efficiency. mdpi.commdpi.com

In catalytic ozonation of disperse yellow 42, the decline in removal efficiency from 73% to 61% in the presence of hydroxyl radical scavengers demonstrates the strong reliance of the process on hydroxyl radical production. mdpi.comresearchgate.net Similarly, in electrocatalytic ozonation, inorganic carbon species are generally considered hydroxyl radical scavenging species, contributing to ozone stability in solution. mdpi.com The presence of chloride ions can also influence ozone decay, potentially producing halogen-oxygen radicals that accelerate ozone degradation. mdpi.com

Table 3: Effect of Hydroxyl Radical Scavenger on Catalytic Ozonation of Disperse Yellow 42 mdpi.comresearchgate.net

ConditionRemoval Efficiency (%)
Catalytic Ozonation (without scavenger)73
Catalytic Ozonation (with scavenger)61

Toxicological and Ecotoxicological Investigations of Acid Yellow 42

In Vitro Toxicological Assessment

In vitro toxicological assessments are crucial for understanding the potential hazards of a chemical compound at the cellular level, often serving as initial screening tests. These studies typically investigate effects such as damage to genetic material or direct harm to cells.

Mutagenicity and genotoxicity studies aim to determine if a substance can induce mutations in genetic material (DNA) or cause other forms of DNA damage. Common in vitro tests include the Ames test, which uses bacteria to detect gene mutations, and mammalian cell assays for chromosomal aberrations or DNA repair. sdc.org.ukeco-vector.com

Cytotoxicity assessments evaluate the potential of a substance to cause direct damage or death to cells. These studies often involve exposing various cell lines to the compound and measuring parameters such as cell viability, membrane integrity, or metabolic activity. mdpi.com

Current public safety information for Acid Yellow 42 indicates that "no data available" regarding its cytotoxicity. chemicalbook.comguidechem.com Therefore, specific detailed research findings on the effects of Acid Yellow 42 on various cell lines are not available in the provided search results.

In Vivo Ecotoxicological Assessments

In vivo ecotoxicological assessments investigate the effects of a substance on living organisms within their natural environment, providing insights into its potential environmental impact.

Acute toxicity tests assess the harmful effects of short-term exposure to a substance, often determining lethal concentrations (LC50) or effective concentrations (EC50) for 50% of the tested population. Chronic toxicity tests, conversely, evaluate the effects of long-term or continuous exposure, which can reveal subtle or delayed impacts on survival, growth, and reproduction. niph.go.jpepa.gov Aquatic organisms such as fish, Daphnia (water fleas), and algae are commonly used as indicators for environmental health. researchgate.netuta.eduresearchgate.net

For Acid Yellow 42, public safety data sheets explicitly state "no data available" for toxicity to fish, Daphnia and other aquatic invertebrates, and algae. chemicalbook.comguidechem.com This indicates a lack of specific experimental data on the acute or chronic effects of Acid Yellow 42 on these key aquatic species in the publicly accessible information.

Bioaccumulation refers to the process by which a chemical substance accumulates in an organism's tissues over time, either directly from the environment or through the food chain. Substances with high bioaccumulation potential can pose long-term risks to ecosystems and human health. The octanol-water partition coefficient (log Kow) is often used as an indicator of a substance's potential to bioaccumulate, with higher values suggesting greater lipophilicity and thus a higher tendency to accumulate in fatty tissues. canada.caresearchgate.netmst.dk

Regarding Acid Yellow 42, public safety data sheets report "no data available" concerning its bioaccumulative potential. chemicalbook.comguidechem.com Consequently, specific experimental data or predictive models for the bioaccumulation of Acid Yellow 42 are not available in the consulted sources.

Environmental Risk Assessment Frameworks for Acid Yellow 42

Environmental Risk Assessment (ERA) frameworks provide structured approaches to evaluate the potential harm that a chemical substance may pose to the environment. These frameworks typically involve hazard identification, exposure assessment, and risk characterization, often integrating data from toxicological and ecotoxicological studies to inform risk management decisions. epa.govnih.gov

While general environmental risk assessment frameworks exist and are applied to various chemical substances globally, specific frameworks or detailed risk assessments conducted for Acid Yellow 42 are not detailed in the available public information. The absence of comprehensive toxicological and ecotoxicological data for Acid Yellow 42 in public domain documents limits the ability to conduct a full, substance-specific environmental risk assessment based on currently available information.

Data Availability Summary

Due to the limited specific toxicological and ecotoxicological data publicly available for Acid Yellow 42, detailed research findings and interactive data tables cannot be generated for this compound. The information consistently indicates "no data available" for key endpoints.

Table 1: Summary of Toxicological and Ecotoxicological Data Availability for Acid Yellow 42

Assessment CategorySpecific EndpointData Availability Status
4.1. In Vitro Toxicological Assessment
Mutagenicity/GenotoxicityNo data available guidechem.com
Cytotoxicity on Cell LinesNo data available chemicalbook.comguidechem.com
4.2. In Vivo Ecotoxicological Assessments
Acute Toxicity to FishNo data available chemicalbook.comguidechem.com
Acute Toxicity to DaphniaNo data available chemicalbook.comguidechem.com
Acute Toxicity to AlgaeNo data available chemicalbook.comguidechem.com
Chronic Toxicity to Aquatic OrganismsNo data available chemicalbook.comguidechem.com
Bioaccumulation PotentialNo data available chemicalbook.comguidechem.com
4.3. Environmental Risk Assessment Specific Frameworks/Assessments for AY42Not specifically detailed in public domain epa.govnih.gov

Assessment of Environmental Impact from Industrial Effluents Containing Acid Yellow 42

Industrial effluents, particularly from textile manufacturing, are complex mixtures containing various dyes, metals, and pollutants that can significantly alter the chemical and biological characteristics of receiving water bodies biointerfaceresearch.com. Acid Yellow 42 is identified as a persistent environmental contaminant whose presence in these effluents is highly detrimental unesp.brjneonatalsurg.com.

Research efforts have focused on biological and physiochemical methods for the removal and degradation of Acid Yellow 42 from wastewater.

Biodegradation Studies: Microbial degradation offers a promising approach for treating dye-contaminated effluents. A co-culture system comprising Pseudomonas putida and Lysinibacillus sphaericus has demonstrated significant efficacy in biodegrading Acid Yellow 42. This microbial consortium achieved complete degradation of 50 ppm of Acid Yellow 42 within 24 hours and 100 ppm within 48 hours under optimized conditions of pH 7.2 and 34 ± 0.3 °C with continuous shaking at 180 rpm. Enzymatic profiling indicated the active involvement of azoreductase, laccase, and NADH-DCIP reductase in the degradation mechanism jneonatalsurg.com.

Another study identified Bacillus thuringiensis SRDD as an effective decolorizing agent. This isolate was capable of removing over 95% of Acid Yellow 42 at a concentration of 100 ppm within 24 hours nih.gov.

Table 1: Summary of Acid Yellow 42 Biodegradation Studies

Microbial SystemInitial Dye ConcentrationDegradation/Decolorization EfficiencyTimeConditionsKey Enzymes/MechanismCitation
Pseudomonas putida and Lysinibacillus sphaericus co-culture50 ppmComplete degradation24 hourspH 7.2, 34 ± 0.3 °C, 180 rpm shakingAzoreductase, Laccase, NADH-DCIP reductase jneonatalsurg.com
100 ppmComplete degradation48 hourspH 7.2, 34 ± 0.3 °C, 180 rpm shakingAzoreductase, Laccase, NADH-DCIP reductase jneonatalsurg.com
Bacillus thuringiensis SRDD100 ppm>95% decolorization24 hoursNot specifiedNot specified nih.gov

Adsorption Studies: Adsorption processes are widely investigated for their efficiency in removing dyes from textile wastewaters due to their high removal efficiency and relatively low installation and management costs unesp.br. Calcined layered double hydroxide (B78521) (CLDH) has shown a high adsorption capacity for Acid Yellow 42. At 25°C, calcined MgAl-LDH exhibited an adsorption capacity of 1266 mg/g, which is four times greater than that of uncalcined MgAl-LDH (330 mg/g) researchgate.net. The material demonstrated good reusability, maintaining approximately 95% adsorption efficiency after seven calcination/adsorption cycles, starting from an initial efficiency of 98.19% researchgate.net.

Polypyrrole/tannic acid/iron (PTI) nanocomposites have also been synthesized and evaluated for Acid Yellow 42 removal. Optimal adsorption conditions for AY42 using PTI nanocomposites were determined to be an initial dye concentration of 30 ppm, a temperature of 55°C, an adsorbent dose of 0.06 g, an adsorption time of 30 minutes, and a pH of 2. Under these conditions, a maximum removal efficiency of 98.54% was achieved researchgate.net.

Table 2: Adsorption Characteristics of Acid Yellow 42 on Various Adsorbents

AdsorbentAdsorption Capacity (mg/g)Optimal ConditionsRemoval EfficiencyKinetic ModelIsotherm ModelCitation
Calcined MgAl-LDH1266 (at 25°C)Not specifiedNot specifiedNot specifiedNot specified researchgate.net
Polypyrrole/tannic acid/iron (PTI) nanocomposites116.5 (40°C), 119.1 (50°C), 140.1 (60°C) (Langmuir max)30 ppm initial conc., 55°C, 0.06 g adsorbent, 30 min, pH 298.54% (max)Pseudo-second orderLangmuir, Hill, Sip, Redlich–Peterson, Khan, Toth, Koble-Corrigan researchgate.net

Despite these advancements in degradation and removal, safety data sheets for Acid Yellow 42 often report a lack of specific ecotoxicity data for fish, daphnia, algae, and microorganisms chemicalbook.comguidechem.com. This highlights a gap in the comprehensive assessment of its direct ecotoxicological effects on aquatic life.

Development of Predictive Models for Ecotoxicological Effects

Given the vast number of chemical compounds and the cost and time associated with traditional ecotoxicological testing, the development of predictive models is crucial for assessing environmental risks.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models aim to predict the ecotoxicological properties of substances based on their molecular structure. A QSAR model utilizing ACO-SVM (Ant Colony Optimization-Support Vector Machine) techniques has been developed to predict the acute toxicity of dyes, including Acid Yellow 42, specifically towards the standard test organism Daphnia magna researchgate.net. This model was built using a dataset of 1006 unique compounds and externally validated with an additional 327 compounds. It demonstrated a good prediction capacity for 10 out of 15 tested dyes, with 90% of deviations falling within one order of magnitude researchgate.net. This indicates the potential for QSAR models to provide valuable insights where empirical data might be limited.

Toxicokinetic-Toxicodynamic (TKTD) Models: Beyond predicting individual compound toxicity, TKTD models, such as the General Unified Threshold Model of Survival (GUTS) framework, are employed to predict the effects of chemical mixtures over time nerc.ac.uk. These models are instrumental in understanding the mode of action of chemicals and whether components in a mixture exert similar or dissimilar damage nerc.ac.uk. While not specific to Acid Yellow 42 in the provided context, the principles of TKTD modeling are applicable to complex industrial effluents containing this dye, allowing for a more nuanced prediction of environmental impact from mixed contaminants.

Adsorption Isotherm and Kinetic Models: While primarily used for optimizing removal processes, adsorption isotherm models (e.g., Langmuir, Freundlich, Sips) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) also serve as predictive tools researchgate.netbibliotekanauki.plpublisherspanel.com. They describe how dyes interact with adsorbents under various conditions, allowing for predictions of removal efficiency and the rate at which adsorption occurs. For Acid Yellow 42 adsorption on PTI nanocomposites, the pseudo-second-order kinetic model provided the best fit to experimental data, suggesting that chemisorption is the rate-limiting step researchgate.net. The Langmuir isotherm model also accurately described the adsorption equilibrium, providing maximum adsorption capacities at different temperatures researchgate.net. These models can predict the performance of treatment systems under varying environmental conditions and effluent compositions.

Analytical Methodologies in Acid Yellow 42 Research

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques leverage the interaction of electromagnetic radiation with matter to provide information about the chemical composition, structure, and concentration of Acid Yellow 42 and related substances.

UV-Vis Spectroscopy for Acid Yellow 42 Concentration Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and widely used technique for monitoring the concentration of Acid Yellow 42 in aqueous solutions due to its strong light absorption in the visible region. The principle involves measuring the absorbance of light by the dye solution at its maximum absorption wavelength (λmax). The concentration of the dye is directly proportional to its absorbance, following Beer-Lambert's Law.

Research indicates variability in the reported maximum absorption wavelength for Acid Yellow 42, with values including approximately 420 nm, 453 nm, and 418 nm nih.govresearchgate.netfishersci.fi. This variation can depend on factors such as solvent, pH, and the specific form or purity of the dye. For instance, one study determined the absorbance at a maximum absorption wavelength of 453 nm for Acid Yellow 42 using a Spectro UV/Vis Dual Beam Labomed UVS-2800 spectrophotometer to calculate the percentage degree of discoloration in wastewater treatment studies researchgate.net. Another study identified the maximum absorption wavelength at 420 nm for a 0.001% solution of Acid Yellow 42 nih.gov. UV-Vis spectroscopy is also employed for qualitative confirmation of dye degradation by observing changes or disappearance of characteristic absorption peaks wikipedia.org.

The percentage of discoloration (removal efficiency) of Acid Yellow 42 is typically calculated using the following formula, where Abs₀ is the initial absorbance and Absf is the final absorbance after treatment researchgate.net:

Percentage Discoloration = ((Abs₀ - Absf) / Abs₀) × 100

Fourier Transform Infrared Spectroscopy (FTIR) for Structural Analysis of Adsorbents and Degradation Products

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups present in Acid Yellow 42, its degradation products, and the adsorbents or catalysts used in its remediation. By analyzing the vibrational frequencies of molecular bonds, FTIR provides characteristic "fingerprints" that reveal structural information invivochem.cn.

In the context of Acid Yellow 42 research, FTIR is extensively used to:

Characterize Adsorbents: Studies on the adsorption of Acid Yellow 42 onto materials like calcined layered double hydroxides (CLDH) and polypyrrole/tannic acid/iron (PTI) nanocomposites utilize FTIR to confirm the successful synthesis of these materials and to understand the interactions between the dye and the adsorbent surface. For instance, the FTIR spectrum of MgAl-LDH precursors shows characteristic vibrations for hydroxyl groups (O-H stretching) around 3384 cm⁻¹ and carbonate anions. Similarly, activated sawdust, used for Acid Yellow 29 removal, showed a peak at 3327 cm⁻¹ indicating hydroxyl groups.

Analyze Degradation Products: FTIR helps in elucidating the mechanism of dye degradation by identifying changes in functional groups of the parent dye molecule and the formation of new functional groups in intermediate or final degradation products wikipedia.org. For azo dyes, FTIR can reveal the cleavage of the –N=N– bond, degradation of aromatic rings, and changes in sulfone groups wikipedia.org. Specific absorption bands associated with O-H stretching (e.g., 3500-3100 cm⁻¹, 3150 cm⁻¹ in the dye, ~3396.3 cm⁻¹ in metal complexes), C=O carbonyl groups (e.g., 1736 cm⁻¹, 1603 cm⁻¹), and C-H stretching (e.g., 2880 cm⁻¹) are commonly observed and analyzed. The involvement of Si-O stretching vibrations (1300–900 cm⁻¹) and Al-O bonds (776–725 cm⁻¹) in dye adsorption processes has also been confirmed by FTIR invivochem.cn.

Table 1: Representative FTIR Band Assignments in Acid Yellow 42 Research

Wavenumber (cm⁻¹)Functional Group/BondObservation ContextReference
3500-3100O-H stretchingGeneral, alcohols, phenols, carboxylic acids,,
~3396.3O-H stretchingMetal complexes of Acid Yellow 42
3150O-H stretchingAcid Yellow 42 dye
2880C-H stretchingActivated sawdust adsorbent
1736, 1603C=O carbonyl groupGeneral, degradation products,
1000-450Si-O, Al-O metal-oxygen bondsAdsorbents like MgAl-LDH, white stone powder composites, invivochem.cn
Changes in N=NAzo bond cleavageDye degradation products wikipedia.org

X-ray Diffraction (XRD) for Material Characterization in Remediation Studies

X-ray Diffraction (XRD) is a crucial analytical technique for characterizing the crystalline structure, phase composition, and crystallite size of materials used in Acid Yellow 42 remediation studies, particularly adsorbents and photocatalysts. XRD patterns provide unique fingerprints of crystalline phases, allowing researchers to confirm the successful synthesis of materials and observe structural changes upon dye adsorption or degradation.

Key applications of XRD in Acid Yellow 42 research include:

Adsorbent Characterization: For layered double hydroxides (LDHs) and their calcined forms (CLDHs) used in Acid Yellow 42 adsorption, XRD confirms their lamellar structure, basal reflections, and interlayer spacing. The "memory effect" of CLDHs, where they can reconstruct their layered structure by intercalating anionic dyes like Acid Yellow 42, is clearly demonstrated by changes in XRD patterns, specifically the dislocation of d(003) peaks. Magnetic nanocomposites used for AY42 removal have also been characterized by XRD, showing diffraction peaks corresponding to nanocrystalline magnetite.

Catalyst Characterization: In photocatalytic degradation studies of Acid Yellow 42, XRD is used to confirm the formation of specific crystal phases (e.g., Bi2S3, La/Bi2S3, α-Fe2O3) and to analyze changes in their crystalline structure and particle size after synthesis or degradation processes. For example, the XRD pattern of Bi2S3 changes significantly with the presence of Lanthanum (La), indicating a decrease in particle size. Similarly, the formation of α-Fe2O3 nanoparticles has been confirmed by powder XRD. XRD also helps in assessing the impact of synthesis parameters (like pH or calcination) on the crystallinity and surface defects of photocatalysts.

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are essential for separating complex mixtures, such as dye solutions and their degradation products, enabling the identification and quantification of individual components.

High-Performance Liquid Chromatography (HPLC) for Acid Yellow 42 and its Metabolites

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of Acid Yellow 42 and its various degradation products or metabolites. This method is particularly effective for non-volatile and thermally unstable compounds, which are common among dyes and their breakdown products.

HPLC systems typically employ a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of solvents, such as acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate). Detection is commonly achieved using UV/Vis detectors or diode array detectors (DAD), which allow for the monitoring of multiple wavelengths simultaneously, aiding in the identification of different compounds based on their characteristic UV-Vis spectra.

In dye degradation studies, HPLC is crucial for:

Monitoring Dye Concentration: Quantifying the remaining Acid Yellow 42 concentration during treatment processes.

Identifying Metabolites: Separating and identifying intermediate degradation products that form as the parent dye molecule breaks down. This provides vital information for elucidating degradation pathways wikipedia.org. While specific detailed HPLC data for Acid Yellow 42 metabolites is not extensively reported in the provided snippets, the technique is broadly applied to identify metabolites of various dyes, including azo dyes, confirming its applicability for Acid Yellow 42 wikipedia.org. For instance, HPLC coupled with high-resolution mass spectrometry (HPLC-HRMS/MS) is used for multi-residue analysis of dyes and additives released from polyester (B1180765) fibers after degradation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile or semi-volatile degradation products of Acid Yellow 42. GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, allowing for the determination of molecular weights and structural formulas of the separated compounds wikipedia.org.

In the context of dye degradation, GC-MS is invaluable for:

Identifying Volatile Metabolites: Detecting and identifying smaller, volatile organic compounds that may be formed during the breakdown of Acid Yellow 42, especially in biological or advanced oxidation processes.

Elucidating Degradation Pathways: Providing insights into the chemical transformations occurring during degradation by identifying specific breakdown products. For example, GC-MS has been used to identify degradation products of other dyes, such as o-xylene, acetone, and diisobutyl phthalate (B1215562) from Disperse Red 3B, or to study the degradation of indigo (B80030) and berberine (B55584) dyes. The analysis of ethyl acetate (B1210297) extracts of Congo Red dye and its metabolites by GC-MS has shown the asymmetric cleavage of azo bonds.

Complementary Analysis: GC-MS is often used in conjunction with other spectroscopic techniques like FTIR and UV-Vis spectroscopy to provide a more comprehensive understanding of the metabolic processes and enzyme systems involved in dye biotransformation or remediation wikipedia.org.

Mass Spectrometry for Metabolite Profiling and Pathway Elucidation

Metabolite profiling, which involves the comprehensive analysis of metabolites within a biological system, is crucial for elucidating the degradation pathways of complex pollutants such as Acid Yellow 42. Mass spectrometry has emerged as the leading technology in this field due to its wide dynamic range and capacity for reproducible quantitative analysis. researchgate.net This technique provides direct insights into the molecular breakdown of complex pollutants, offering a powerful alternative to traditional analytical methods. jneonatalsurg.com The application of mass spectrometry in metabolomics aims to generate comprehensive profiles, analyze data, and structurally characterize physiologically important metabolites. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Acid Yellow 42 Biodegradation Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely utilized technique for studying the biodegradation of Acid Yellow 42 (AY) and elucidating its metabolic pathways. ESI-MS is particularly effective because it typically produces even-electron molecular ions, often observed as protonated or metal adducts in positive ion mode, and deprotonated or anion-adducted species in negative ion mode. The occurrence of multiple charge states is common, which can be advantageous for detecting large molecules within a restricted mass-to-charge (m/z) range. nih.gov

In biodegradation studies, ESI-MS serves as a primary analytical tool to precisely map the transformation of dye molecules. For instance, in a study investigating the biodegradation of Acid Yellow 42 by a co-culture of Pseudomonas putida and Lysinibacillus sphaericus, ESI-MS was instrumental in identifying intermediate metabolites formed during the degradation process. jneonatalsurg.com This enabled the construction of detailed biochemical degradation pathways for Acid Yellow 42. jneonatalsurg.com

The microbial system demonstrated significant degradation efficiency under optimized conditions, achieving complete degradation of 50 ppm Acid Yellow 42 within 24 hours and 100 ppm within 48 hours. This process occurred at a pH of 7.2 and a temperature of 34 ± 0.3 °C, with continuous shaking at 180 rpm. jneonatalsurg.com Enzymatic profiling confirmed the active involvement of azoreductase, laccase, and NADH-DCIP reductase, suggesting a multi-enzyme facilitated degradation mechanism. jneonatalsurg.com The strategic use of mass spectrometry-based metabolite tracking in such studies highlights a sustainable, enzyme-driven, and analytically streamlined route for azo dye degradation, with potential applications in industrial wastewater bioremediation. jneonatalsurg.com

Table 1: Biodegradation Conditions and Efficiency of Acid Yellow 42 by Microbial Consortium

ParameterValue
Microbial SystemPseudomonas putida and Lysinibacillus sphaericus co-culture jneonatalsurg.com
MediumMinimal Salt Medium (MSM) jneonatalsurg.com
pH7.2 jneonatalsurg.com
Temperature34 ± 0.3 °C jneonatalsurg.com
Shaking Speed180 rpm jneonatalsurg.com
Degradation Time (50 ppm)24 hours jneonatalsurg.com
Degradation Time (100 ppm)48 hours jneonatalsurg.com
Enzymes InvolvedAzoreductase, Laccase, NADH-DCIP reductase jneonatalsurg.com

Advanced Mass Spectrometry Techniques for Trace Analysis of Acid Yellow 42 in Environmental Samples

Trace analysis of Acid Yellow 42 in environmental samples, such as water, demands highly sensitive and selective mass spectrometry techniques to detect low concentrations and overcome matrix interferences. Various advanced MS techniques, often coupled with separation methods, are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with Electrospray Ionization (LC/ESI-MS), is a prominent technique for analyzing nonvolatile ionic compounds like textile dyes in water. psu.edu LC-MS offers the advantage of separating larger and non-volatile molecules, making it suitable for a broad range of samples. researchgate.net High-performance liquid chromatography-diode array detection coupled with ESI-MS/MS (HPLC-DAD/ESI-MS/MS) is widely used for identifying and elucidating components in complex mixtures, leveraging fragmentation patterns and comparison with reference standards. mdpi.com

For even more challenging trace analyses, advanced techniques like Direct Analysis in Real Time (DART) ionization coupled with high-resolution mass spectrometry (e.g., Orbitrap) have been developed. DART-MS allows for rapid analysis and identification of contaminating substances in water at ng/mL concentration levels, often requiring limited or no sample pre-treatment. lcms.cz This direct spray ionization technique bypasses conventional HPLC coupling, making it amenable to high-throughput screening. lcms.cz

Other advanced mass spectrometry approaches relevant to environmental trace analysis include:

Capillary Electrophoresis-Mass Spectrometry (CE/MS) : Used for the analysis of nonvolatile ionic pesticides, textile dyes, and surfactants in water. psu.edu

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) : High-resolution ICP-MS is employed for the trace-level determination of inorganic species in environmental samples. psu.edu While Acid Yellow 42 is organic, this technique is crucial for comprehensive environmental assessments.

Gas Chromatography-Mass Spectrometry (GC-MS) : Often used for volatile or derivatized compounds. For acidic residues, derivatization (e.g., methylation) can reduce polarity and increase volatility, making GC-MS analysis more suitable. researchgate.net Pyrolysis-GC-MS (Py-GC-MS) is also used for detecting polymers and their additives in environmental samples. mdpi.com

Multi-stage Mass Spectrometry (MS^n) : Techniques like ESI-MS/MS or ESI-MS^n provide detailed structural information by repeatedly isolating and fragmenting ions, which is useful for elucidating complex molecular structures and degradation products. nih.govresearchgate.net

Sample preparation techniques, such as solid-phase extraction (SPE) and solid-phase microextraction (SPME), are often coupled with these advanced MS methods to concentrate analytes and improve detection limits, especially for trace organic pollutants in wastewater and other environmental waters. psu.eduresearchgate.net However, challenges like matrix effects and the need for effective sample clean-up remain critical considerations for accurate trace analysis in complex environmental matrices. researchgate.netresearchgate.net

Table 2: Advanced Mass Spectrometry Techniques for Environmental Trace Analysis

TechniqueApplication AreaKey Benefit
LC/ESI-MSNonvolatile ionic compounds, textile dyes in water psu.eduSeparation of complex mixtures, high sensitivity researchgate.netpsu.edu
DART-Orbitrap HRMSRapid analysis of contaminants in water at ng/mL levels lcms.czMinimal sample pre-treatment, high-throughput, high resolution lcms.cz
GC-MS (with derivatization)Volatile or derivatized acidic compounds, e.g., pharmaceutical residues researchgate.netGood separation efficiency, reduced interferences researchgate.net
Py-GC-MSDetection of microplastics and additives mdpi.comCharacterization of polymer composition mdpi.com
CE/MSNonvolatile ionic pesticides, textile dyes, surfactants in water psu.eduAnalysis of ionic species psu.edu
ICP-MSTrace-level determination of inorganic species psu.eduHigh sensitivity for elemental analysis psu.edu
Multi-stage MS (ESI-MS/MS, ESI-MS^n)Detailed structural elucidation of degradation products nih.govresearchgate.netProvides insights into fragmentation patterns and molecular architecture nih.govresearchgate.net

Mechanistic Studies of Acid Yellow 42 Interactions and Transformations

Elucidation of Adsorption Mechanisms

The adsorption of Acid Yellow 42 onto different materials is governed by a combination of physical and chemical interactions, including electrostatic forces, hydrogen bonding, and intercalation.

Electrostatic Interactions: Electrostatic interactions play a significant role, particularly when the adsorbent and the dye carry opposing charges. For instance, the adsorption of Acid Yellow 42 onto calcined Layered Double Hydroxides (CLDH) is favored due to the positive zeta potential of LDH at pH 7.0, while the dye itself is negatively charged unesp.br. Similarly, the removal efficiency of dyes by MXenes is influenced by electrostatic interactions, where like-charge attractions can be mediated by divalent ions binding to anionic functional groups on both the MXenes and the dyes rsc.org. For organobentonite/alginate hydrogels, electrostatic attraction is identified as a primary mechanism for the removal of organic pollutants researchgate.net. Generally, anionic dyes like Acid Yellow 42 exhibit enhanced adsorption in acidic solutions, which can be attributed to favorable electrostatic interactions arabjchem.org.

Hydrogen Bonding: Hydrogen bonding contributes to the adsorption of Acid Yellow 42 and similar organic pollutants. For modified biochar composite gels, hydrogen bonding is a key adsorption mechanism researchgate.net. In the context of Layered Double Hydroxides, the presence of hydrogen bonds of varying strengths is indicated by broad bands in FTIR spectra, corresponding to the O-H stretching vibrations of hydroxyl groups within the brucite-like layers and intercalated water molecules researchgate.net.

Intercalation: The "memory effect" of calcined Layered Double Hydroxides (CLDH) is a notable mechanism for the adsorption of anionic dyes, including Acid Yellow 42. This effect enables an intercalation process where the dye anions are incorporated into the interlayer space of the CLDH structure, simultaneously neutralizing the positive electrical charge of the layers unesp.br. X-ray diffraction (XRD) data have demonstrated this intercalation, which contributes to a significantly higher adsorption capacity for CLDH compared to its uncalcined LDH precursor unesp.br.

Kinetic Modeling of Degradation Processes for Acid Yellow 42

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The pseudo-first-order and pseudo-second-order kinetic models are frequently applied to analyze the adsorption kinetics of Acid Yellow 42. For the adsorption of Acid Yellow 42 onto calcined Layered Double Hydroxides (CLDH), experimental data are best fitted by a pseudo-second-order equation, suggesting that the process is primarily controlled by chemical adsorption unesp.br. This model indicates that the adsorption capacity is related to the number of available adsorption sites, characteristic of chemisorptive phenomena researchgate.net.

In the case of Acid Yellow 42 adsorption onto polypyrrole/tannic acid/iron (PTI) nanocomposites, the process followed a General order model, though pseudo-second-order models are often found to provide a good fit for chemisorption processes researchgate.nettandfonline.com. While pseudo-first-order kinetics are typically associated with physical adsorption processes researchgate.net, studies on similar acid dyes, such as Acid Yellow 17, have shown a good fit with the pseudo-first-order model, with chemisorption involving electron exchange as the key mechanism cput.ac.za.

Table 1: Summary of Kinetic Model Fits for Acid Yellow 42 Adsorption

AdsorbentKinetic Model Fit (Primary)Key Mechanism ImpliedReference
Calcined Layered Double Hydroxides (CLDH)Pseudo-Second-OrderChemical adsorption unesp.br
Polypyrrole/Tannic Acid/Iron (PTI) NanocompositesGeneral Order (Pseudo-Second-Order often fits chemisorption)Chemisorption researchgate.nettandfonline.com

Intraparticle Diffusion Models

The intraparticle diffusion equation is particularly relevant for diffusion-controlled sorption processes, describing the diffusion of a solute within the pores of an adsorbent redalyc.org. This model accounts for various mass transport phenomena, including mass transfer across the external boundary layer film, adsorption on active sites, and diffusion of molecules from the adsorbent surface into the internal pores researchgate.net. For other acid dyes adsorbed onto chitosan, intraparticle diffusion was found to be the predominant adsorption mechanism, with the process being dependent on the pore size (macropore, mesopore, and micropore diffusion) researchgate.net.

Isotherm Studies for Adsorption Equilibrium

Isotherm studies are conducted to describe the equilibrium relationship between the amount of Acid Yellow 42 adsorbed by the material and its concentration in the solution at a constant temperature. Common models include Langmuir, Freundlich, and Hill isotherms.

Langmuir Isotherm: The Langmuir isotherm model is frequently employed and often provides a good fit for the adsorption of Acid Yellow 42 onto various adsorbents researchgate.nettandfonline.commocedes.orggrafiati.com. This model typically assumes monolayer adsorption onto a homogeneous surface, where each active site can adsorb only one molecule, and there is no interaction between adsorbed molecules acs.org. For polypyrrole/tannic acid/iron (PTI) nanocomposites, the Langmuir isotherm showed a strong fit for AY42 adsorption, with maximum adsorption capacities varying with temperature researchgate.nettandfonline.com.

Freundlich Isotherm: The Freundlich isotherm is another widely used model, particularly suitable for describing adsorption on heterogeneous surfaces and often indicative of multilayer adsorption tandfonline.commocedes.orggrafiati.comacs.org. While the Langmuir model often provides a better fit for AY42, the Freundlich isotherm is commonly used for comparative analysis of adsorption data tandfonline.com.

Hill Isotherm: The Hill isotherm is a three-parameter model that has shown a good fit for Acid Yellow 42 dye adsorption on PTI nano-adsorbents tandfonline.com. It is often preferred over two-parameter models like Freundlich and Temkin when describing cooperative binding, where the binding of one molecule influences the binding of subsequent molecules tandfonline.comgrafiati.com.

Table 2: Representative Isotherm Parameters for Acid Yellow 42 Adsorption on PTI Nanocomposites

AdsorbentIsotherm Model Fit (Primary)Maximum Adsorption Capacity (qmax, mg/g)Temperature (°C)Reference
Polypyrrole/Tannic Acid/Iron (PTI) NanocompositesLangmuir116.540 researchgate.nettandfonline.com
Polypyrrole/Tannic Acid/Iron (PTI) NanocompositesLangmuir119.150 researchgate.nettandfonline.com
Polypyrrole/Tannic Acid/Iron (PTI) NanocompositesLangmuir140.160 researchgate.nettandfonline.com
Polypyrrole/Tannic Acid/Iron (PTI) NanocompositesHill(Good fit, specific qmax values vary)Not specified tandfonline.com

Investigation of Reaction Pathways in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of Acid Yellow 42 and other organic pollutants, primarily through the generation of highly reactive species, particularly hydroxyl radicals (•OH).

Hydroxyl Radical Involvement: AOPs are fundamentally defined by their ability to generate strong oxidants, with the hydroxyl radical (•OH) being the most crucial for the oxidation and degradation of organic compounds, including dyes uwmh.eumdpi.commdpi.comresearchgate.netatlantis-press.com. Hydroxyl radicals possess an unpaired valence electron, making them extremely reactive and capable of initiating a cascade of chemical reactions that lead to the breakdown of complex dye molecules mdpi.com.

Various AOPs are employed to produce these potent radicals. Common methods include the UV photolysis of hydrogen peroxide (UV/H2O2), UV photolysis of titanium dioxide (UV/TiO2), Fenton's process (Fe2+/H2O2), photo-Fenton, and ozonation uwmh.eumdpi.comresearchgate.net. In Fenton processes, maintaining an acidic pH, typically around 3-3.5, is optimal. This acidic environment ensures the stability of hydrogen peroxide and facilitates the efficient production of hydroxyl radicals through the reaction of metal ions with H2O2 mdpi.com.

The efficiency of degradation in AOPs is directly correlated with the concentration of hydroxyl radicals. An increase in the oxidant dose generally leads to a higher concentration of these radicals, thereby improving the degradation efficiency of organic contaminants mdpi.com. Furthermore, combining different AOPs, such as ozonation with other processes, can synergistically enhance the production of hydroxyl radicals, accelerating the decolorization and mineralization of dyes atlantis-press.com.

Advanced Research Applications of Acid Yellow 42 and Its Derivatives

Research on Advanced Dyeing Technologies and Dye-Fiber Interactions

Acid Yellow 42 is primarily utilized in the dyeing of protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon, and leather. colorfuldyes.comworlddyevariety.comchinainterdyes.comkrishnadyes.netalfa-industry.com The dyeing process typically occurs in an acidic medium, facilitating the formation of ionic bonds between the protonated sites on the fibers and the anionic groups (e.g., sulfate (B86663) groups) of the acid dye. [Previous search result 15, Previous search result 16] This strong interaction contributes to the dye's affinity for these materials. [Previous search result 14]

Various factors influence the efficiency and outcome of acid dyeing, including the pH of the dye bath, the inherent nature of the fiber, dye concentration, the liquor-to-dye ratio, temperature, and the dye molecule's ability to migrate within the fiber. [Previous search result 15] While acid dyes generally exhibit good lightfastness, their wash fastness properties can be poor. [Previous search result 15] Acid Yellow 42 is noted for its good discharge properties, making it suitable for direct printing on wool, silk, and viscose fabrics. colorfuldyes.comworlddyevariety.comchinainterdyes.comalfa-industry.com

The fastness properties of Acid Yellow 42, as reported, are summarized in the following table:

Fastness PropertyRating (ISO)
Light Fastness4-5 chinainterdyes.com
Washing Fastness5 chinainterdyes.com
Perspiration Fastness4-5 chinainterdyes.com
Oxygen Bleaching4 chinainterdyes.com

Impact of Surfactants and Leveling Agents on Dyeing Kinetics

In advanced dyeing technologies, surfactants and leveling agents play a crucial role in controlling the dyeing kinetics and ensuring uniform coloration. Leveling agents are chemical auxiliaries designed to promote an even distribution of dye on fabrics by moderating the initial rate of dye uptake, thereby allowing for more uniform absorption over time. [Previous search result 13]

The presence of surfactants in the dye bath can retard dyeing rates. This effect is attributed to the formation of dye-surfactant complexes, which can influence the solubility of the dye and its interaction with the fiber. [Previous search result 1] The strength of these dye-surfactant interactions is influenced by factors such as the alkyl chain length of the surfactant and the presence of counter-ions in the system. An increase in the hydrophobicity of either the dye or the surfactant generally leads to enhanced dye-surfactant complex formation and binding energy. [Previous search result 8] However, if both the dye and surfactant molecules possess identical charges, interaction between them may not occur. [Previous search result 8]

Leveling agents are broadly classified based on their ionic nature: anionic, cationic, or non-ionic. [Previous search result 13] For acid dyes, which are negatively charged, anionic leveling agents are often employed. These agents function by competing with the dye molecules for binding sites on the fiber, particularly in polyamides where acid dyes exhibit high affinity but poor diffusion. This competition helps to counteract uneven dye absorption caused by physical and chemical irregularities in the fiber. [Previous search result 14] Cationic leveling agents, due to their positive charge, can form complexes with negatively charged acid dyes, which might lead to precipitation if used alone. To address both types of unlevelness, amphoteric leveling agents, which possess both anionic and cationic characteristics, may be necessary. [Previous search result 14]

Biomedical Research Applications (e.g., Staining in Cell Biology)

Dyes like Acid Yellow 42 find applications in biomedical research, particularly in the field of cell biology and histology, where they are used for staining purposes. [Previous search result 3] In histological research, dyes are employed to stain tissue sections, enabling the observation and analysis of the structure, morphology, and function of cells and tissues. The selection of different dyes allows for the highlighting of specific cellular and tissue structures, which aids in accurate diagnoses and research discoveries. [Previous search result 3]

In cell biology research, these dyes can be used to stain living cells, facilitating the observation of their morphology, activity, and internal structures. This capability is critical for studying cellular functions, biochemical processes, and cell-cell interactions. [Previous search result 3] Furthermore, dyes can be utilized to label specific cells or cellular components, allowing researchers to track their behavior and interactions in experimental settings. This is valuable for understanding processes related to cell structure, function, and signaling. [Previous search result 3] Some dyes containing fluorescent components can serve as fluorescent labeling agents, which are widely used in advanced techniques such as microscopy imaging and cell tracking. [Previous search result 3, Previous search result 9] As an anionic dye, Acid Yellow 42 interacts with cationic groups predominantly found in proteins and other cytoplasmic components, making it suitable as a cytoplasmic stain. [Previous search result 10]

Research on Acid Yellow 42 in Material Science (e.g., Dye-sensitized materials)

Acid Yellow 42, being an azo dye, belongs to a class of compounds that are broadly relevant in material science due to their chromophoric properties and potential for diverse applications. Azo dyes, in general, are recognized for their use as colorants in advanced printing and photography, and have applications in optoelectronics and photonics. [Previous search result 17]

In the realm of material science, dye-sensitized materials, such as Dye-Sensitized Solar Cells (DSSCs), represent a significant area of research. In DSSCs, dyes act as light-absorbing agents, playing a critical role in converting light into electrical current. [Previous search result 18, Previous search result 21] The molecular structure of the dye sensitizer (B1316253) is paramount to its effectiveness in DSSCs, influencing its light absorption capacity and electron injection into the semiconductor. [Previous search result 21] While various types of sensitizers, including metal complexes, synthetic organic dyes, and natural dyes, have been explored for DSSCs, specific research detailing the direct use of Acid Yellow 42 as a sensitizer in dye-sensitized solar cells or similar advanced optoelectronic materials was not explicitly found in the provided search results.

However, Acid Yellow 42 has been investigated in other material science contexts, particularly concerning its interaction with adsorbent materials for environmental applications. For instance, studies have explored the adsorption of Acid Yellow 42 onto calcined layered double hydroxides (LDHs) for the removal of the dye from aqueous solutions. [Previous search result 8, Previous search result 9] Calcined MgAl-LDH demonstrated a significantly higher adsorption capacity for Acid Yellow 42 (1266 mg/g) compared to its uncalcined precursor (330 mg/g) at 25 °C and pH 7.0. [Previous search result 8, Previous search result 9] This enhanced adsorption is linked to the "memory effect" of LDHs, allowing for the intercalation of anionic dyes as the material recovers its layered structure upon rehydration. [Previous search result 8] This highlights Acid Yellow 42's interaction with advanced materials for specific applications, such as wastewater treatment, which falls under the broader scope of material science.

Future Research Directions and Challenges in Acid Yellow 42 Studies

Development of Sustainable and Green Remediation Technologies

The development of environmentally friendly and sustainable remediation technologies is a primary focus for future research on Acid Yellow 42. The limitations of conventional physical and chemical treatment methods, such as high cost and the generation of secondary pollutants, have spurred interest in greener alternatives.

Bioremediation: The use of microorganisms, including bacteria, fungi, and algae, for the degradation of Acid Yellow 42 is a promising area of research. Studies have demonstrated the potential of microbial consortia, such as Pseudomonas putida and Lysinibacillus sphaericus, to completely degrade azo dyes. Current time information in Edmonton, CA. Future research should focus on identifying and engineering more robust microbial strains with higher degradation efficiencies and tolerance to the harsh conditions of industrial wastewater. The enzymatic machinery responsible for the breakdown of Acid Yellow 42, particularly azoreductases and laccases, is another critical area of investigation. Current time information in Edmonton, CA.researchgate.net Understanding these enzymatic pathways can lead to the development of more efficient and targeted bioremediation strategies.

Advanced Oxidation Processes (AOPs): AOPs, which rely on the generation of highly reactive hydroxyl radicals, have shown great potential for the mineralization of Acid Yellow 42. The solar photoelectro-Fenton (SPEF) process, for instance, has been shown to achieve complete mineralization of the dye. nih.govmdpi.com Future research should aim to optimize these processes for industrial-scale applications, focusing on reducing energy consumption and improving the efficiency of the catalysts used. Combining AOPs with other treatment methods, such as biological treatment, could also offer a synergistic approach to dye removal.

Green Adsorbents: The development of low-cost and effective adsorbents from natural and waste materials is another key research direction. Green synthesized polypyrrole/tannic acid/iron (PTI) nanocomposites have demonstrated high adsorption capacity for Acid Yellow 42. nih.gov Future studies should explore a wider range of biomaterials and industrial byproducts for the development of novel adsorbents. The regeneration and reuse of these adsorbents are also critical for ensuring the sustainability of the adsorption process.

Remediation TechnologyKey Research FocusPotential Advantages
Bioremediation Isolation and engineering of robust microbial strains; Elucidation of enzymatic degradation pathways.Eco-friendly, cost-effective, potential for complete mineralization.
Advanced Oxidation Processes (AOPs) Optimization for large-scale applications; Development of more efficient catalysts; Combination with other treatments.High efficiency in degrading recalcitrant compounds.
Green Adsorbents Exploration of new biomaterials and waste products; Improvement of adsorbent regeneration and reuse.Low-cost, sustainable, effective for dye removal.

Comprehensive Assessment of Long-Term Ecotoxicological Effects and Metabolite Toxicity

A significant gap in the current understanding of Acid Yellow 42 is the comprehensive assessment of its long-term ecotoxicological effects and the toxicity of its degradation products. While the parent dye may have low to moderate toxicity, the breakdown of the azo bond can lead to the formation of potentially more harmful and carcinogenic aromatic amines.

Future research must focus on:

Long-term toxicity studies: Investigating the chronic effects of Acid Yellow 42 on various aquatic organisms, representing different trophic levels.

Metabolite identification and toxicity: Identifying the intermediate and final products of Acid Yellow 42 degradation under different remediation processes and assessing their individual and synergistic toxicity.

Genotoxicity and mutagenicity: Evaluating the potential of Acid Yellow 42 and its metabolites to cause genetic damage. Studies on similar azo dyes, such as Acid Yellow 17, have shown that while the parent dye may not be mutagenic, some degradation products can induce DNA damage. nih.gov

Bioaccumulation and biomagnification: Assessing the potential for Acid Yellow 42 and its metabolites to accumulate in organisms and move up the food chain.

The Material Safety Data Sheet (MSDS) for Acid Yellow 42 indicates that its toxicological properties have not been thoroughly investigated, highlighting the urgent need for more comprehensive studies in this area. iwaponline.com

Integration of Computational Chemistry and Experimental Research

The integration of computational chemistry with experimental research offers a powerful approach to understanding and predicting the fate and behavior of Acid Yellow 42. In-silico modeling can provide valuable insights into the mechanisms of degradation and adsorption, guiding the design of more effective remediation strategies.

Molecular Docking and Quantum Chemical Studies: Computational tools like molecular docking can be used to study the interactions between Acid Yellow 42 and the active sites of degrading enzymes, such as laccase. researchgate.netresearchgate.net This can help in understanding the substrate specificity and catalytic mechanism of these enzymes. Quantum chemical studies can be employed to investigate the electronic properties of the dye molecule and predict its reactivity and potential degradation pathways.

Computational Fluid Dynamics (CFD): CFD modeling can be used to simulate and optimize the hydrodynamic conditions in wastewater treatment reactors, enhancing the efficiency of processes like anaerobic digestion and ozonation. researchgate.netnih.govnih.goviwaponline.comorientjchem.org By understanding the flow patterns and mixing characteristics, researchers can design more effective reactor configurations for the treatment of effluents containing Acid Yellow 42.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the adsorption process of Acid Yellow 42 onto different adsorbent materials at the molecular level. These simulations can help in understanding the binding mechanisms and the role of different functional groups in the adsorption process, thereby aiding in the design of adsorbents with improved performance. rsc.orgfrontiersin.orgnih.govrsc.org

Computational MethodApplication in Acid Yellow 42 Research
Molecular Docking Studying enzyme-dye interactions for bioremediation.
Quantum Chemical Studies Predicting dye reactivity and degradation pathways.
Computational Fluid Dynamics (CFD) Optimizing reactor design for wastewater treatment.
Molecular Dynamics (MD) Simulations Understanding adsorption mechanisms at the molecular level.

Addressing Complex Mixtures and Real Industrial Effluents Containing Acid Yellow 42

A major challenge in the remediation of Acid Yellow 42 is that it is rarely present in isolation in industrial effluents. Textile and leather industry wastewater is typically a complex mixture of various dyes, salts, surfactants, and other organic and inorganic pollutants. This complexity can significantly impact the efficiency of treatment processes.

Future research needs to address:

The effect of co-contaminants: Investigating how the presence of other substances in industrial effluents affects the degradation and removal of Acid Yellow 42. These co-contaminants can inhibit microbial activity in bioremediation processes or compete for active sites on adsorbents.

Development of robust treatment systems: Designing and optimizing treatment technologies that are effective for the simultaneous removal of multiple pollutants from complex wastewater matrices. Integrated approaches, combining different physical, chemical, and biological processes, are likely to be more effective than single-process systems. nih.govresearchgate.net

Treatment of high-salinity effluents: Many textile industry effluents have high salt concentrations, which can be detrimental to many biological treatment processes. Research into halophilic (salt-tolerant) microorganisms and the development of salt-resistant remediation technologies is crucial.

Real-world applicability: Moving beyond laboratory-scale studies using synthetic dye solutions to pilot-scale and full-scale investigations using real industrial effluents is essential to validate the effectiveness and economic viability of new remediation technologies.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing AY42 adsorption in nanocomposite studies, and how are they determined?

  • Methodological Answer : Key parameters include pH, initial dye concentration, adsorbent dose, temperature, and contact time. For AY42 adsorption using polypyrrole/tannic acid/iron (PTI) nanocomposites, optimal conditions were identified via the Taguchi design (L18 orthogonal array): pH 2, 30 ppm initial concentration, 0.06 g adsorbent dose, 55°C, and 30-minute contact time . Kinetic studies revealed the General order model best fits experimental data (qe experimental = 24.89 mg/g vs. model-predicted qe = 24.39 mg/g).
ParameterOptimal ValueImpact on Adsorption Efficiency
pH2Maximizes electrostatic interactions between dye and adsorbent
Temperature55°CEnhances diffusion and active site accessibility
Adsorbent Dose0.06 gBalances surface area and aggregation effects

Q. Which characterization techniques are essential for evaluating nanocomposites used in AY42 adsorption studies?

  • Methodological Answer : Standard techniques include:

  • SEM : Visualizes surface morphology and porosity of PTI nanocomposites.
  • FTIR : Identifies functional groups (e.g., -OH, -NH) involved in dye binding.
  • XRD : Confirms crystallinity and structural stability post-adsorption.
  • Zeta Potential : Assesses surface charge dynamics at varying pH levels .
    • Application: In PTI nanocomposites, FTIR peaks at 3400 cm⁻¹ (O-H stretching) and 1630 cm⁻¹ (C=C aromatic rings) confirmed interactions with AY42 .

Q. How do researchers select appropriate kinetic models for AY42 adsorption processes?

  • Methodological Answer : Kinetic models (e.g., pseudo-first-order, pseudo-second-order, General order) are evaluated using error metrics (R², RMSE) and alignment with experimental qe values. For AY42, the General order model outperformed others due to its flexibility in describing multi-stage adsorption mechanisms .

Advanced Research Questions

Q. How can contradictions between adsorption isotherm models be resolved when interpreting AY42 data?

  • Methodological Answer : Contradictions arise when multiple models (e.g., Langmuir, Freundlich) fit data similarly. Researchers should:

Compare error metrics (e.g., Chi-square, AIC) to identify the best-fit model.

Validate with thermodynamic data (e.g., ΔG°, ΔH°) to infer monolayer vs. multilayer adsorption.

Use three-parameter models (Hill, Sip) for complex systems with heterogeneous binding sites.

  • Case Study: Langmuir (R² = 0.995) and Sip models both fit AY42 data, but Langmuir’s maximum capacity (140.1 mg/g at 60°C) aligned with thermodynamic evidence of chemisorption dominance .

Q. What thermodynamic insights can be derived from temperature-dependent AY42 adsorption studies?

  • Methodological Answer : Temperature impacts both adsorption capacity and mechanism. For PTI nanocomposites:

  • Increasing temperature (40–60°C) raised Langmuir capacity (116.5 → 140.1 mg/g), suggesting endothermic processes.
  • Positive ΔH° values indicate chemisorption (e.g., covalent bonding or ion exchange) as the rate-limiting step .

Q. How can researchers ensure reproducibility and validate AY42 adsorption data across studies?

  • Methodological Answer : Key steps include:

  • Standardized Protocols : Consistent pH, ionic strength, and agitation speed.
  • Adsorption-Desorption Cycles : PTI nanocomposites retained 95% efficiency after 7 cycles, confirming reusability .
  • Data Transparency : Publish raw datasets, error margins, and instrument calibration details per guidelines in academic journals .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported adsorption capacities for AY42 across different studies?

  • Methodological Answer : Discrepancies often stem from variations in:

  • Adsorbent Synthesis : Green vs. chemical synthesis routes alter surface properties.
  • Experimental Conditions : pH and temperature critically affect dye-adsorbent interactions.
  • Model Selection : Overreliance on R² without error analysis may skew interpretations.
    • Recommendation: Use meta-analysis tools to normalize data across studies and identify confounding variables .

Methodological Best Practices

  • Experimental Design : Employ Taguchi or Box-Behnken designs for multifactor optimization .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary materials and reproducibility .
  • Ethical Considerations : Disclose funding sources and avoid data manipulation per academic integrity standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.